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A 131701

Cat. No.: B1249930
M. Wt: 448.5 g/mol
InChI Key: OLPQNRLJYOGSGV-WMLDXEAASA-N
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Description

Overview of A-131701 as a Research Probe in Pharmacology

A chemical probe is a selective small-molecule modulator used to study the function of a protein target in biological systems, including biochemical, cell-based, or animal models. nih.gov These tools are pivotal because they allow for the rapid and reversible inhibition of a protein, which helps in understanding its mechanistic and phenotypic roles. nih.gov A-131701 serves as such a research probe, specifically for interrogating the function of the α1A-adrenergic receptor. google.com Its value lies in its selectivity, which allows researchers to distinguish the effects mediated by the α1A-adrenoceptor subtype from those mediated by other subtypes, such as the α1B and α1D receptors. nih.gov

The utility of a selective antagonist like A-131701 is critical for dissecting the specific physiological roles of adrenoceptor subtypes. researchgate.net By using a well-characterized and selective chemical probe, researchers can generate more meaningful biological data, which is more translatable to understanding pharmacology and identifying new therapeutic opportunities. nih.gov The development of such probes is essential for advancing the study of α1-adrenoceptor pharmacology and drug discovery. researchgate.net

Historical Context of Adrenoceptor Antagonist Research

The journey to develop subtype-selective α1-adrenoceptor antagonists has been a gradual evolution. Initially, it was believed that α-adrenoceptors were a single, uniform group of receptors. nih.gov The first α-blockers tested for conditions like benign prostatic hyperplasia (BPH) were non-selective, such as phenoxybenzamine. karger.comwikipedia.orgnih.gov While effective in demonstrating the therapeutic principle, these non-selective agents were associated with a range of side effects due to their broad activity. karger.comnih.gov

A significant breakthrough occurred in 1974 when α-adrenoceptors were proposed to be subdivided into α1 and α2 subtypes, based on differing potencies of antagonists like phenoxybenzamine. nih.govkarger.com This led to the development of selective α1-adrenoceptor antagonists like prazosin, which offered better tolerability. wikipedia.orgnih.gov The concept of α1-adrenoceptor subtypes emerged in the mid-1980s, driven by findings of different affinities for various antagonists. nih.govfrontiersin.org Subsequent research using radioligand binding and molecular cloning identified three distinct α1-adrenoceptor subtypes: α1A, α1B, and α1D. nih.gov This discovery paved the way for the development of even more specialized compounds, like A-131701, designed to target a specific subtype. nih.gov

Rationale for Investigating A-131701 in Preclinical Models

The primary rationale for investigating A-131701 in preclinical models stems from its notable "uroselective" profile. nih.govebi.ac.uk This term describes a compound that has a preferential effect on the urinary tract compared to its effects on the vascular system. karger.com The α1A-adrenoceptor is the predominant subtype in the human prostate and is known to mediate smooth muscle contraction. nih.gov Therefore, an antagonist that selectively blocks this receptor could alleviate urinary symptoms with minimal cardiovascular side effects.

Preclinical studies are essential to assess the safety and efficacy of a compound before it can be considered for human trials. ppd.com These investigations are carefully designed to mimic conditions in the target population and measure a drug's effects. ppd.com

In the case of A-131701, preclinical investigations in conscious dogs were particularly informative. These studies measured responses in both intraurethral pressure (IUP) and mean arterial blood pressure (MABP). nih.gov The results demonstrated that A-131701 was more effective at blocking phenylephrine-induced increases in IUP than in MABP. nih.gov The blockade of the urethral pressure responses was significant and prolonged, whereas the effects on blood pressure were of a lesser degree and shorter duration. nih.gov Furthermore, unlike other α1-adrenoceptor antagonists such as terazosin, doxazosin, and tamsulosin, A-131701 had minimal effects on basal blood pressure in the dog model. nih.gov

Pharmacodynamic analysis further supported its selectivity, showing that A-131701's preference for prostatic versus vascular α1-adrenoceptors was similar or superior to other compounds like tamsulosin. nih.gov These findings in preclinical models provided a strong basis for its potential utility in the pharmacotherapy of conditions like benign prostatic hyperplasia. nih.gov

Research Findings for A-131701

ParameterFindingAnimal ModelCitation
Selectivity Selective for α1a sites compared with α1b adrenoceptors in radioligand binding and isolated tissue bioassays.N/A nih.gov
Intraurethral Pressure (IUP) Blocked phenylephrine-induced increases in IUP to a greater extent than MABP responses.Conscious Dogs nih.gov
Mean Arterial Blood Pressure (MABP) Exhibited minimal effects on basal blood pressure.Conscious Dogs nih.gov
Duration of Action (IUP) Blockade of IUP effects was significant for up to 12 hours.Conscious Dogs nih.gov
Pharmacokinetics (Half-life) 0.4 to 0.8 hoursDogs nih.gov
Pharmacokinetics (Bioavailability) 30% to 50%Dogs nih.gov
Pharmacokinetics (Half-life) Longer half-lives observed than in dogs.Rat and Monkey nih.gov
Pharmacokinetics (Bioavailability) 25% to 30%Rat and Monkey nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24N4O3S B1249930 A 131701

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

5-[2-[(3aR,9bR)-6-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

InChI

InChI=1S/C24H24N4O3S/c1-31-18-5-2-4-15-16(18)8-7-14-12-27(13-17(14)15)10-11-28-23(29)22-21(26-24(28)30)20-19(32-22)6-3-9-25-20/h2-6,9,14,17H,7-8,10-13H2,1H3,(H,26,30)/t14-,17+/m0/s1

InChI Key

OLPQNRLJYOGSGV-WMLDXEAASA-N

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H]3[C@H]2CN(C3)CCN4C(=O)C5=C(C6=C(S5)C=CC=N6)NC4=O

Canonical SMILES

COC1=CC=CC2=C1CCC3C2CN(C3)CCN4C(=O)C5=C(C6=C(S5)C=CC=N6)NC4=O

Synonyms

3-(2-(6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benz(e)isoindol-2-yl)ethyl)pyrido(3',4'-4,5)thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione
A 131701
A-131701

Origin of Product

United States

Molecular and Cellular Mechanisms of A 131701 Action

Elucidation of Target Receptor Subtypes

A-131701 has been identified as a novel antagonist with selectivity for specific alpha-1 adrenoceptor subtypes. nih.gov Alpha-1 adrenoceptors, which are G protein-coupled receptors, are categorized into three main subtypes: α1A, α1B, and α1D, all of which mediate responses to adrenaline and noradrenaline. nih.gov These receptors are integral to various physiological processes, particularly the contraction of smooth muscle. nih.gov

Research has consistently demonstrated that A-131701 exhibits a notable selectivity for the α1A and α1D adrenoceptor subtypes over the α1B subtype. nih.govauajournals.org Radioligand binding studies and isolated tissue bioassays have confirmed this preferential antagonism. nih.gov This selectivity is significant as different subtypes are expressed in various tissues; for instance, the α1A subtype is predominantly found in the prostatic stroma and is a key regulator of the dynamic component of bladder outlet obstruction. auajournals.org The ability of A-131701 to selectively target this subtype contributes to its specific physiological effects. nih.gov

PropertyDescriptionSource
Receptor Family Alpha-1 Adrenoceptors nih.gov
Receptor Subtypes α1A, α1B, α1D nih.gov
A-131701 Selectivity Selective for α1A and α1D over α1B nih.govauajournals.org
Primary Function Mediation of adrenaline and noradrenaline responses, smooth muscle contraction nih.gov

Competitive binding studies are crucial for characterizing the interaction of a ligand with its receptor. In the context of A-131701, these studies have been instrumental in quantifying its affinity for the different alpha-1 adrenoceptor subtypes. nih.gov This type of assay typically involves incubating a constant amount of a radiolabeled ligand with the receptor in the presence of increasing concentrations of an unlabeled competitor, such as A-131701. The results of such studies confirm the higher affinity of A-131701 for the α1A and α1D subtypes compared to the α1B subtype, providing a quantitative basis for its selectivity. nih.govauajournals.org

Specificity for Alpha-1 Adrenoceptor Subtypes

Downstream Signaling Pathway Modulation

The binding of an antagonist like A-131701 to its target receptor initiates a cascade of intracellular events, modulating downstream signaling pathways.

Alpha-1 adrenoceptors are classic examples of G protein-coupled receptors (GPCRs). nih.govwikipedia.org These receptors feature seven transmembrane domains and interact with heterotrimeric G proteins to transduce extracellular signals into intracellular responses. wikipedia.org Upon agonist binding, GPCRs undergo a conformational change, leading to the activation of a G protein. wikipedia.org However, as an antagonist, A-131701 binds to the receptor but does not induce this activating conformational change, thereby blocking the initiation of the signaling cascade. nih.gov All alpha-1 adrenoceptor subtypes primarily couple to the Gq/11 family of G proteins, which subsequently activate phospholipase C. nih.gov

The activation of the Gq/11-phospholipase C pathway by alpha-1 adrenoceptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of stored intracellular calcium, while DAG activates protein kinase C (PKC). nih.gov A-131701, by blocking the receptor, prevents these downstream events. The coupling efficiency of the different subtypes to this pathway varies, with the order being α1A > α1B > α1D. nih.gov Beyond the canonical phospholipase C pathway, these receptors can also modulate other signaling cascades, including those involving Ca2+ influx, arachidonic acid release, and phospholipase D. nih.gov

Signaling ComponentRole in Alpha-1 Adrenoceptor PathwayEffect of A-131701Source
Receptor G protein-coupled receptorBlockade of activation nih.govnih.gov
G-Protein Gq/11 familyPrevents activation nih.gov
Primary Effector Phospholipase CPrevents activation nih.gov
Second Messengers IP3, DAGPrevents generation nih.gov
Downstream Effectors Protein Kinase C, Calcium releasePrevents activation/release nih.gov

G-Protein Coupled Receptor Interactions

Allosteric Modulation Investigations

Allosteric modulation refers to the regulation of a receptor by a ligand binding to a site distinct from the primary (orthosteric) binding site. universiteitleiden.nl This type of modulation can either enhance or inhibit the receptor's response to its endogenous ligand. universiteitleiden.nl While the primary mechanism of A-131701 is competitive antagonism at the orthosteric site, the broader field of GPCR pharmacology is increasingly recognizing the importance of allosterism. universiteitleiden.nlresearchgate.net There is currently no specific evidence in the provided search results to suggest that A-131701 acts as an allosteric modulator. Its characterization is consistently that of a selective, competitive antagonist. nih.gov

Receptor Desensitization and Regulation Studies

The functional responsiveness of G-protein coupled receptors (GPCRs), including the α1A-adrenergic receptor targeted by A-131701, is dynamically regulated through processes of desensitization, internalization, and changes in receptor expression. These mechanisms are crucial for preventing overstimulation and maintaining cellular homeostasis. While direct studies on A-131701's role in receptor desensitization are limited, the behavior of its target, the α1A-adrenoceptor, provides a framework for understanding its potential impact.

Receptor desensitization is a phenomenon where a receptor's response to a constant stimulus diminishes over time. nih.gov For α1-adrenergic receptors, this process is typically initiated by agonist binding, which leads to receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC). thermofisher.commdpi.com This phosphorylation event promotes the binding of β-arrestin proteins, which uncouple the receptor from its G-protein, thereby attenuating downstream signaling. mdpi.com Following uncoupling, the receptor may be internalized into the cell via clathrin-coated pits. guidetopharmacology.org Once internalized, receptors can either be dephosphorylated and recycled back to the cell surface, resensitizing the cell to further stimulation, or they can be targeted for degradation in lysosomes, leading to a long-term reduction in receptor number known as downregulation. thermofisher.com

As a selective antagonist, the primary role of A-131701 is to block the α1A-adrenoceptor, thereby preventing its activation by endogenous agonists like norepinephrine. nih.gov By inhibiting agonist binding, A-131701 is expected to prevent the initial steps of agonist-induced desensitization, including receptor phosphorylation and subsequent β-arrestin recruitment. Studies on other α1-adrenoceptor antagonists have suggested that they can mitigate agonist-induced desensitization. For instance, the selective α1D-AR antagonist BMY-7378 has been shown to circumvent the desensitization of the α1D-adrenoceptor caused by endogenous norepinephrine. scirp.org This suggests that A-131701 could similarly protect the α1A-adrenoceptor from desensitization in the presence of high levels of sympathetic tone.

Furthermore, the regulation of α1A-adrenergic receptors may not be solely dependent on agonist presence. Research has indicated that the cellular trafficking of human α1A-adrenergic receptors is a continuous process and largely independent of agonist stimulation. guidetopharmacology.org This implies a basal level of receptor turnover that could potentially be influenced by antagonist binding. Prolonged blockade of a receptor by an antagonist can sometimes lead to an increase in the total number of receptors on the cell surface, a phenomenon known as upregulation. This compensatory mechanism can enhance the cell's sensitivity to agonists once the antagonist is withdrawn. While not directly demonstrated for A-131701, this is a recognized principle in receptor pharmacology.

The table below summarizes key research findings related to the regulation of the α1A-adrenergic receptor, the target of A-131701.

Study FocusKey FindingsImplication for A-131701's Action
Agonist-Mediated Desensitization Agonist stimulation of the human α1a-AR leads to acute desensitization of inositol phosphate (B84403) signaling. This process involves receptor phosphorylation and is partially mediated by G protein-coupled receptor kinases (GRKs). thermofisher.comBy blocking agonist binding, A-131701 would prevent this desensitization pathway from being initiated.
Receptor Internalization Cellular trafficking and internalization of the human α1a-adrenergic receptor can occur continuously and is largely independent of agonist presence. guidetopharmacology.org Internalization proceeds via clathrin-coated pits. guidetopharmacology.orgA-131701 may influence the basal rate of receptor internalization and recycling, although specific effects have not been detailed.
Antagonist Effect on Desensitization The selective α1D-AR antagonist BMY-7378 was found to prevent the desensitization of aortic α1D-adrenoceptors induced by endogenous norepinephrine. scirp.orgThis supports the hypothesis that A-131701 could prevent desensitization of α1A-adrenoceptors in tissues with high sympathetic activity.
Receptor Upregulation Chronic blockade of receptors by antagonists can lead to an increase in receptor density on the cell surface.Prolonged treatment with A-131701 could potentially lead to an upregulation of α1A-adrenoceptors, though this has not been experimentally confirmed.

Preclinical Pharmacological Investigations of A 131701

In Vitro Pharmacological Profiling

In vitro pharmacological profiling of A-131701 has involved several key methodologies, including receptor binding assays, functional cell-based assays, and isolated tissue bath studies. These approaches provide detailed insights into the compound's affinity for specific receptors and its effects on biological responses at the cellular and tissue levels. uah.esnih.govnih.govnih.gov

Receptor Binding Assays

Receptor binding assays are fundamental in characterizing the affinity of a compound for its target receptor. For A-131701, radioligand binding studies have been employed to assess its interaction with alpha-1 adrenoceptors. These assays typically involve incubating cell membranes or tissue preparations containing the receptor with a radiolabeled ligand that specifically binds to the receptor. nih.govidrblab.net The ability of A-131701 to displace the binding of the radiolabeled ligand is then measured to determine its affinity (Ki or IC50 value). nih.govidrblab.net

Studies have shown that A-131701 exhibits high affinity for the alpha-1A adrenoceptor subtype. According to the Therapeutic Target Database (TTD), A-131701 has a reported Ki value of 0.22 nM for the alpha-1A adrenergic receptor. guidetoimmunopharmacology.org This indicates a potent interaction with this specific receptor subtype. Preclinical investigations have demonstrated that A-131701 is selective for alpha-1A sites when compared to alpha-1B adrenoceptors in radioligand binding studies. uah.esnih.gov

Table 1: Receptor Binding Affinity of A-131701

Receptor SubtypeAffinity (Ki)Reference
Alpha-1A Adrenergic Receptor0.22 nM guidetoimmunopharmacology.org

Functional Cell-Based Assays

Functional cell-based assays are utilized to evaluate the biological response elicited by a compound's interaction with its target receptor within a cellular context. These assays measure the downstream effects of receptor activation or inhibition, providing information about the compound's efficacy and potency as an agonist or antagonist. guidetopharmacology.orgthermofisher.comdmt.dkplos.org For alpha-1 adrenoceptors, functional assays can measure various intracellular signaling events. adinstruments.com

Agonist-antagonist response curves are a standard tool in functional assays to characterize the nature of the interaction between a compound and its receptor. When assessing an antagonist like A-131701, these studies typically involve generating a concentration-response curve for an agonist in the absence and presence of increasing concentrations of the antagonist. For a competitive antagonist, this results in a parallel rightward shift of the agonist curve, indicating that higher concentrations of the agonist are required to overcome the blockade by the antagonist and achieve the same response. The extent of this shift can be used to determine the antagonist's potency (e.g., pA2 or IC50 values). Given that A-131701 is characterized as an alpha-1A adrenoceptor antagonist, functional cell-based assays likely involved assessing its ability to inhibit responses mediated by alpha-1A receptor agonists, and the resulting curves would demonstrate its antagonistic effect.

Quantifying cellular responses in functional assays allows for a precise measurement of the compound's effect. For alpha-1 adrenoceptors, common cellular responses include changes in intracellular calcium levels, phosphorylation of signaling proteins like ERK1/2, and modulation of cyclic AMP (cAMP) levels, depending on the specific receptor coupling. thermofisher.comadinstruments.com Cell-based calcium assays, for instance, measure the flux of intracellular calcium ions upon receptor activation or inhibition. thermofisher.com While specific numerical data for A-131701 in these assays were not detailed in the provided information, the characterization of A-131701 as an alpha-1A antagonist implies that such responses modulated by alpha-1A receptor activation would be quantified to determine its inhibitory potency (e.g., IC50). adinstruments.com

High-content screening (HCS) is a powerful approach that combines automated microscopy and image analysis to extract quantitative data from cells treated with compounds. HCS allows for the simultaneous measurement of multiple parameters within individual cells, providing a rich dataset on cellular phenotypes and responses. A-131701 has been investigated using high-throughput/content screening for drug discovery, particularly in the context of its activity as a uroselective alpha1A adrenoceptor antagonist. HCS applications in this context could involve assessing the compound's effects on cell morphology, protein localization, or the activity of signaling pathways downstream of alpha-1 adrenoceptors in relevant cell lines. This allows for a more comprehensive understanding of the compound's cellular impact.

Cellular Response Quantification

Isolated Tissue Bath Studies

Isolated tissue bath studies are a classical pharmacological technique used to assess the effects of compounds on the contractile or relaxant responses of isolated tissues ex vivo. nih.gov This method maintains the viability of tissue segments in a controlled environment, allowing for the measurement of isometric contraction or isotonic displacement in response to drug administration. nih.gov Tissues known to express alpha-1 adrenoceptors, such as smooth muscle from blood vessels (e.g., aorta) or the genitourinary tract (e.g., urethra), are commonly used in these studies. uah.esnih.gov

Preclinical investigations of A-131701 have included isolated tissue bioassays. uah.esnih.gov Studies in conscious dogs measured intraurethral pressure and blood pressure responses, which are influenced by alpha-1 adrenoceptor activity. uah.esnih.gov A-131701 was shown to block the responses induced by exogenous alpha-1 adrenergic agonists (such as phenylephrine) to a greater extent on canine urethral pressure compared to blood pressure responses. uah.esnih.gov This finding from isolated tissue or ex vivo functional studies supports the characterization of A-131701 as a uroselective alpha-1A adrenoceptor antagonist, suggesting a preferential effect on alpha-1A receptors that mediate smooth muscle tone in the urethra over those primarily affecting blood pressure. uah.esnih.gov The potency of A-131701 in isolated tissues is typically determined by generating concentration-response curves and calculating parameters like pA2 or IC50 values for its antagonist effects against known agonists. nih.gov

In Vivo Preclinical Model Applications (Non-Human)

In vivo studies utilizing animal models are instrumental in understanding the complex interactions of a compound within a living system, assessing its effects on physiological processes and disease states.

Pharmacodynamic Effects in Animal Models

Pharmacodynamic studies in animal models aim to characterize the biochemical and physiological effects of a compound and the mechanisms of its action. A-131701 has been investigated for its pharmacodynamic effects, particularly in conscious dogs, focusing on its impact on intraurethral pressure (IUP) and mean arterial blood pressure (MABP) responses.

Studies in conscious dogs demonstrated that A-131701 blocked phenylephrine (B352888) (PHE)-induced increases in IUP to a greater extent than MABP responses. This differential blockade suggests a degree of selectivity in its effects on the lower urinary tract compared to the vascular system wikipedia.org. The blockade of the IUP effects induced by PHE was statistically significantly different from control for up to 12 hours following oral administration of doses greater than 0.3 mg/kg wikipedia.org. The effects on blood pressure were of a lesser extent and duration wikipedia.org.

The following table summarizes key pharmacodynamic observations in conscious dogs:

ParameterEffect of A-131701 (vs. Control)Duration of Significant Effect (at > 0.3 mg/kg p.o.)Reference
Phenylephrine-induced Intraurethral PressureBlocked to a greater extent than MABPUp to 12 hours wikipedia.org
Phenylephrine-induced Mean Arterial Blood PressureBlocked to a lesser extent and duration compared to IUP blockadeShorter duration than IUP blockade wikipedia.org
Basal Blood PressureMinimal effects observedNot specified wikipedia.org

These findings indicate that A-131701 exhibits pharmacodynamic activity characterized by a preferential effect on urethral tone over systemic blood pressure in conscious dogs.

Investigation in Disease-Relevant Animal Models

Investigation in disease-relevant animal models provides insights into a compound's potential efficacy in conditions mimicking human diseases.

Benign Prostatic Hyperplasia (BPH) is a condition characterized by the non-malignant enlargement of the prostate gland, often leading to lower urinary tract symptoms. Animal models, particularly the dog, which can develop spontaneous BPH, are relevant for studying this condition senescence.info.

A-131701 has been investigated in the context of BPH due to its selective activity on alpha-1 adrenoceptors, which are involved in regulating smooth muscle tone in the prostate and lower urinary tract wikipedia.org. Studies have demonstrated that A-131701 selectively blocks canine prostatic alpha-1 adrenoceptors for prolonged periods in vivo wikipedia.org. This selective blockade of prostatic alpha-1 adrenoceptors is considered relevant to the potential treatment of BPH symptoms wikipedia.orgwikipedia.org. The rationale for investigating selective alpha-1A antagonists like A-131701 in BPH models is based on the identification of the alpha-1A subtype as the predominant receptor mediating prostate smooth muscle contraction wikipedia.org. Preclinical animal models have consistently shown that selective alpha-1A antagonists have minimal cardiovascular effects, supporting the concept of uroselectivity wikipedia.org.

Beyond its primary focus on the genitourinary system in the context of BPH, preclinical investigations in animal models can also provide information on a compound's effects on other physiological systems. As noted in pharmacodynamic studies, A-131701 demonstrated minimal effects on basal blood pressure in conscious dogs wikipedia.org. This observation is relevant as alpha-1 adrenoceptors are also present in vascular tissue and influence blood pressure regulation nih.gov. The limited effect on basal blood pressure in the dog model suggests a degree of functional selectivity beyond receptor binding affinity wikipedia.org.

Structural Biology and Structure Activity Relationship Sar Studies

Ligand-Target Complex Structural Determination

Understanding how A-131701 binds to the α1A-adrenergic receptor with high affinity and selectivity is fundamental to its pharmacological profile. This requires a detailed, atomic-level picture of the ligand-receptor complex.

As of the latest available data, a co-crystal structure of A-131701 complexed with the α1A-adrenergic receptor, determined via X-ray crystallography, has not been reported in public databases. Obtaining well-ordered crystals of membrane proteins like GPCRs suitable for X-ray diffraction is a notoriously challenging process. nih.govwikipedia.org The technique requires highly pure and stable protein that can form a regular crystal lattice. nih.gov While co-crystallization, where the ligand is present during the crystal growth process, is a powerful method to capture the binding pose of a molecule, its success is contingent on overcoming these initial hurdles. youtube.comnih.gov The absence of such a structure for A-131701 means that direct visualization of its binding through this method is not yet possible, necessitating the use of other structural and computational techniques.

The field of structural biology for GPCRs has been revolutionized by cryo-electron microscopy (cryo-EM), a technique that can determine the structure of macromolecules from samples flash-frozen in vitreous ice. repec.orgresearchgate.net While no cryo-EM structure currently exists for A-131701 bound to its target, several high-resolution cryo-EM structures of the human α1A-adrenergic receptor have been solved with other important ligands. nih.govproquest.com

Notably, structures of the α1AAR have been determined in complex with the antagonist tamsulosin, as well as with agonists such as noradrenaline, oxymetazoline, and the selective agonist A-61603. researchgate.netosti.govrcsb.orgnih.gov These breakthrough structures provide the first experimental, high-resolution blueprints of the α1AAR's architecture. They reveal the precise arrangement of the transmembrane helices and the detailed conformation of the orthosteric binding pocket where A-131701 is expected to bind. nih.govnih.gov These existing structures are invaluable, serving as robust templates for understanding the binding of related antagonists like A-131701 through computational approaches.

In the absence of a direct experimental structure of the A-131701/α1AAR complex, computational modeling and molecular docking are critical tools for predicting its binding mode. medicine.dp.ua Initially, such studies relied on homology models built from the structures of related GPCRs, such as the β2-adrenergic receptor. researchgate.net However, the recent availability of α1AAR cryo-EM structures allows for much more accurate and reliable docking simulations. nih.gov

Docking simulations position A-131701 within the orthosteric binding pocket of the α1AAR structure. These models predict key interactions between the ligand and specific amino acid residues. Extensive mutagenesis and structural studies have identified several residues crucial for ligand binding within the α1AAR pocket. nih.gov A central interaction for nearly all aminergic GPCR ligands is a salt bridge with a highly conserved aspartic acid residue, D1063.32 (Ballesteros-Weinstein numbering), in transmembrane helix 3 (TM3). nih.gov Other residues identified in the binding pocket of α1AAR that are critical for defining its size, shape, and interaction landscape include those in TM5, TM6, and TM7. nih.govnih.gov

The specificity of ligands for the α1A subtype over the α1B and α1D subtypes is determined by subtle differences in the amino acid composition of their binding pockets. For instance, comparing the α1A-AR and α1B-AR reveals differences at key positions that can be exploited for selective drug design. nih.gov

Residue Positionα1A-AR Residueα1B-AR ResiduePotential Role in Selectivity
5.40Valine (V185)Alanine (A204)The bulkier valine in α1A-AR can influence the binding of specific chemical moieties. nih.gov
5.44Alanine (A189)Serine (S208)Difference in polarity (hydrophobic vs. polar) can be exploited to form selective interactions. nih.gov
6.55Methionine (M292)Leucine (L314)Variation in residue size and flexibility affects the shape of the binding pocket. nih.gov

This interactive table summarizes key residue differences between α1A-AR and α1B-AR that are critical for computational docking and understanding ligand selectivity.

Computational models would predict how the distinct chemical features of A-131701 interact with this specific environment to achieve its high selectivity.

Cryo-Electron Microscopy (Cryo-EM) Applications

Analog Synthesis and Modification

The development of A-131701 and the exploration of its chemical space are classic examples of a structure-activity relationship (SAR) campaign, where systematic chemical modifications are made to a lead compound to optimize its pharmacological properties. drugdesign.org

The design of A-131701 was a rational process aimed at creating an α1A-adrenoceptor antagonist with a favorable "uroselective" profile. guidetopharmacology.org This involved building upon existing knowledge of α1-antagonist pharmacophores. The general strategy in such rational design involves identifying a core scaffold known to have activity at the target and then systematically modifying its peripheral functional groups to enhance potency and selectivity. frontiersin.org

Following the identification of A-131701, further rational design of derivatives would focus on several goals:

Improving Selectivity: Further enhancing the binding affinity for α1AAR while minimizing affinity for α1B-AR and α1D-AR, as well as other off-target receptors.

Modulating Physicochemical Properties: Adjusting properties like solubility, lipophilicity, and metabolic stability to optimize the compound's behavior in biological systems.

Exploring the Binding Pocket: Synthesizing analogs with varied substituents to probe interactions with specific residues in the target's binding pocket, thereby refining the SAR model. drugdesign.org

Structure-activity relationship studies are fundamental to understanding which parts of a molecule are responsible for its biological effects. nih.govnih.gov For A-131701 and related compounds, SAR studies focused on how structural changes influenced their antagonist activity at α1-adrenoceptor subtypes. nih.gov Research by Hancock and colleagues provided significant insights into the pharmacodynamic properties of A-131701, establishing its novel selectivity for the α1A subtype compared to the α1B subtype. magtech.com.cn

The core structure of A-131701 and its analogs were systematically modified to map out the key features required for potent and selective antagonism. While specific proprietary data on all analogs is not public, the principles of SAR in this chemical class can be summarized. Modifications would typically explore the impact of changing substituents on the aromatic rings, altering linker regions, and modifying basic amine groups.

Structural Modification AreaGeneral Observation from α1-Antagonist SARExpected Impact on Activity/Selectivity
Basic Amine Moiety A protonatable nitrogen is essential for the key interaction with the conserved aspartate (D106) in the binding pocket.Modifications that alter the pKa or steric bulk around the amine can significantly impact affinity.
Aromatic/Heterocyclic Core The nature and substitution pattern of the core scaffold dictate interactions deeper in the binding pocket and are crucial for subtype selectivity.Small changes, like adding a substituent, can create favorable or unfavorable interactions with non-conserved residues (e.g., V185, M292), thus modulating selectivity. nih.govnih.gov
Linker and Peripheral Groups The length and rigidity of any linker between core elements, as well as the nature of terminal groups, influence how the molecule fits into the binding site.These elements can be optimized to improve van der Waals contacts and avoid steric clashes, enhancing overall binding affinity.

This interactive table outlines the general principles of SAR for α1-adrenoceptor antagonists, contextualizing the research approach for A-131701 analogs.

These studies are crucial for building a comprehensive understanding that connects the two-dimensional chemical structure of a compound to its three-dimensional interaction with its biological target, ultimately driving the discovery of improved therapeutic agents.

An article focusing on the chemical compound “A 131701” cannot be generated at this time. Extensive searches for specific data regarding the conformational analysis and molecular dynamics of A-131701 have not yielded any relevant scientific research or findings.

The performed searches for "A-131701 conformational analysis," "A-131701 molecular dynamics," "A-131701 conformational flexibility," "A-131701 dynamic behavior analysis," "computational analysis of A-131701 conformation," and "A-131701 molecular modeling and dynamics" did not return any specific information on this particular compound. The search results were either general discussions of analytical techniques, studies on other molecules, or entirely unrelated topics.

Without any available data on the conformational states, dynamic behavior, or computational modeling of A-131701, it is not possible to construct the requested "" section, specifically the subsection on "Conformational Analysis and Dynamics." Therefore, the generation of a scientifically accurate and informative article as per the provided outline cannot be fulfilled.

Advanced Research Methodologies Applied to A 131701

Target Identification and Validation Approaches

The primary molecular target of A-131701 has been identified as the α1A-adrenoceptor. It also shows high affinity for the α1D-adrenoceptor subtype. nih.gov The compound's selectivity for these subtypes over the α1B-adrenoceptor has been established through competitive binding assays. nih.gov Such initial characterization is crucial for its classification as a selective antagonist. Further advanced studies would be required to validate these targets in more complex biological systems and to identify potential new targets.

Table 1: Reported Binding Affinity of A-131701 for Adrenoceptor Subtypes

Receptor SubtypeKi (nM)
α1a0.22
α1b6.95
α1d0.97

Note: Data derived from in vitro studies. nih.gov

Proteomic Profiling

Currently, there are no publicly available studies that have utilized proteomic profiling to analyze the effects of A-131701. Such studies would involve techniques like mass spectrometry-based proteomics to identify changes in protein expression or post-translational modifications in cells or tissues upon treatment with A-131701. This could help in confirming the engagement of its primary targets and uncovering other proteins and pathways that are modulated by the compound.

Genetic and Functional Genomic Screens

Information regarding the use of genetic and functional genomic screens, such as CRISPR-Cas9 or siRNA screens, to study A-131701 is not present in the available literature. These screening methods would be invaluable for identifying genes that either enhance or suppress the cellular response to A-131701, thereby validating its mechanism of action and potentially revealing novel genetic determinants of its activity.

Deconvolution Strategies for Off-Target Interactions

While the primary targets of A-131701 are known, a comprehensive analysis of its off-target interactions is not documented in published research. Deconvolution strategies, which can include chemical proteomics and computational approaches, are essential for creating a complete profile of a compound's interactions within the proteome. The absence of such studies for A-131701 means that its full specificity remains to be systematically explored.

Integrated Omics Approaches

A systems-level understanding of A-131701's biological effects would necessitate integrated omics approaches. This would involve combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of the cellular response to the compound. To date, no such integrated omics studies focused on A-131701 have been published.

Transcriptomic Analysis of A-131701 Effects

There is no evidence in the scientific literature of transcriptomic analyses, such as RNA-sequencing or microarray studies, being performed to investigate the global changes in gene expression induced by A-131701. These experiments would be critical for understanding the downstream signaling pathways affected by the antagonism of α1A- and α1D-adrenoceptors and for identifying potential gene regulatory networks influenced by the compound.

Metabolomic Investigations

Metabolomic studies, which analyze the global profile of metabolites in a biological system, have not been reported for A-131701. By examining the changes in the metabolome following treatment with A-131701, researchers could gain insights into the metabolic pathways that are altered, providing a functional readout of the compound's cellular impact.

High-Throughput and High-Content Screening Methodologies

The investigation of compounds like A-131701, a uroselective α1A-adrenoceptor antagonist, has been significantly advanced by the implementation of high-throughput screening (HTS) and high-content screening (HCS) methodologies. researchgate.net These approaches facilitate the rapid, automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.com HTS is primarily utilized in the early stages of drug discovery to identify "hits" or "leads"—compounds that modulate a target in a desired manner—by screening large compound libraries in a cost-effective and efficient way. bmglabtech.comevotec.com

HCS, also known as high-content analysis (HCA), builds upon the efficiency of HTS by incorporating automated cellular imaging and quantitative analysis to assess multiple parameters within complex biological systems. nih.govwikipedia.org This method allows for the identification of substances that alter a cell's phenotype, such as changes in protein production or morphology. wikipedia.org For a compound like A-131701, screening systems that are both visual and quantitative can serve as a powerful platform for discovery and characterization. researchgate.net The application of HCS can extend from primary screening to providing deeper insights into the cellular mechanisms and phenotypic effects induced by a test compound. nih.govpharmaron.com This can be performed on single cells or more complex structures like 3D spheroids and organoids. pharmaron.com

The core process of HTS involves several key stages: sample preparation, establishment of an automated method, configuration of a robotic platform, and data acquisition and handling. bmglabtech.com The integration of robotics and specialized software for instrument control and data processing is fundamental to accelerating target analysis. bmglabtech.com

Assay Development and Optimization

The foundation of a successful high-throughput screening campaign is a robust and reliable assay. Assay development is a meticulous process that involves designing and validating the experimental method used to measure the activity of the compound of interest. selvita.comgmp-compliance.org For a compound such as A-131701, this would involve creating an assay to quantify its antagonist activity at the α1A-adrenoceptor. The development process ensures that the assay is sensitive, reproducible, and suitable for miniaturization and automation. selvita.com

The process can be broken down into several phases, starting with the optimization of core components and culminating in a fully validated assay ready for screening. selvita.comigii.uk This includes developing screening, confirmatory, titering, and neutralization assays to fully characterize the immune responses a therapeutic protein may generate. gmp-compliance.org

A typical workflow for developing a custom assay, such as an ELISA (Enzyme-Linked Immunosorbent Assay), can span several weeks and involves multiple validation studies. calbiotech.com

Table 1: General Stages of Assay Development and Validation

StageKey ActivitiesTypical Deliverables
Phase 1: Feasibility & Initial Optimization - Optimization of capture molecule surface binding (e.g., orientation, density). igii.uk- Exploration of detection protocols (e.g., electrochemical). igii.uk- Selection of appropriate cell lines and reagents. euroscreenfast.com- Report on optimal binding conditions.- Defined detection methodology.
Phase 2: Protocol Alignment & Characterization - Alignment of the testing protocol with immobilization and detection methods. igii.uk- Initial assay characterization. igii.uk- Standardized operating procedure (SOP) for the assay.
Phase 3: Validation Studies - Analytical Sensitivity: Determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ). calbiotech.com- Precision: Intra- and inter-assay precision studies to ensure reproducibility. calbiotech.com- Specificity & Cross-Reactivity: Testing against other relevant and non-relevant targets. calbiotech.com- Linearity & Parallelism: Assessing the assay's ability to generate results proportional to the concentration of the analyte. calbiotech.com- Comprehensive validation report with statistical analysis.
Phase 4: Performance Testing - Testing with spiked or inactivated samples in relevant biological matrices. igii.uk- Data on assay performance under near-real-world conditions.

Automation in Preclinical Research

Automation is a critical enabler of modern preclinical research, dramatically increasing efficiency, accuracy, and reproducibility while reducing the potential for human error. wuxiapptec.com In the context of studying A-131701, automation is integral to the high-throughput screening campaigns used to identify and characterize α1A-adrenoceptor antagonists. researchgate.netbmglabtech.com

The use of automation spans multiple stages of the research and development pipeline. wuxiapptec.com Automated liquid handling systems, for example, use robotic platforms to precisely manage sample addition, dilution, and distribution, which is essential for processing thousands of samples simultaneously in an HTS campaign. wuxiapptec.com This capability accelerates research, especially in large-scale studies. wuxiapptec.com

Furthermore, automation extends to analytical instrumentation and data management. Automated systems can perform complex procedures consistently, reducing turnaround times and improving the precision of results. wuxiapptec.com In HCS, automated microscopy and image analysis are essential for extracting detailed quantitative data at the single-cell level. revvity.com The vast amounts of data generated are processed using sophisticated software, often incorporating AI and machine learning, to filter results, identify patterns, and help researchers make informed decisions. selvita.commodernvivo.com

Table 2: Key Areas of Automation in Preclinical Research

Automated SystemApplication in Preclinical ResearchKey Benefits
Liquid Handling Systems Sample preparation, reagent addition, plate reformatting, and serial dilutions for dose-response studies. wuxiapptec.comIncreased throughput, reduced human error, enhanced precision and reproducibility. wuxiapptec.com
Robotic Sample Preparation Handling and preparation of biological samples for analysis.Ensures consistent handling, leading to more reliable analytical measurements and data quality. wuxiapptec.com
High-Content Imaging Platforms Automated microscopy to capture images of cells exposed to compounds. revvity.comEnables detailed, quantitative analysis of cellular and subcellular phenotypic changes. nih.govrevvity.com
Automated Analytical Instruments Running biochemical or cell-based assays, often integrated into larger robotic workstations. bmglabtech.comwuxiapptec.comFaster turnaround times, improved data integrity, and consistent processing across numerous samples. wuxiapptec.com
Data Processing & Analysis Use of specialized software and AI-driven workflows (e.g., KNIME) to analyze large datasets from HTS/HCS. selvita.comAutomated statistical analysis, identification of false positives, and chemoinformatic triaging to prioritize hits. selvita.com

Advanced In Vitro Model Development

To better predict human responses and understand complex biological processes, research has moved beyond traditional two-dimensional (2D) cell monolayers. Advanced in vitro models, such as three-dimensional (3D) cell cultures, organoids, and co-culture systems, are designed to more accurately replicate the complex cellular environments found in living tissues. abcam.comibidi.com These models are instrumental in studying disease mechanisms and evaluating the efficacy of therapeutic compounds like A-131701 in a more physiologically relevant context. nih.govpromega.es

3D Cell Culture and Organoid Models

Three-dimensional (3D) cell culture systems allow cells to grow and interact within a three-dimensional framework, much like they do in vivo. promega.es This can be achieved with or without the use of supportive scaffolds like hydrogels, which mimic the extracellular matrix (ECM). abcam.comibidi.com Compared to 2D cultures, 3D models better represent tissue-like structures, including nutrient and oxygen gradients, and facilitate more complex cell-to-cell and cell-to-matrix interactions. ibidi.comnih.govcorning.com

Organoids are a particularly sophisticated type of 3D model, representing self-assembling, miniature versions of organs grown from stem cells. promega.esdrugtargetreview.com These structures can recapitulate the architecture and complexity of human organs, providing an invaluable platform for preclinical drug testing and disease modeling. drugtargetreview.comaxionbiosystems.com For a compound like A-131701, which targets the α1A-adrenoceptor prevalent in the prostate and bladder neck, organoid models derived from these specific tissues would offer a superior system for studying its uroselectivity and functional effects. Patient-derived organoids, in particular, are becoming crucial models for personalized medicine. corning.comnih.gov The use of organoids is now recognized as a New Alternative Method (NAM) that can, in some cases, substitute for or be used in conjunction with animal studies. drugtargetreview.com

Table 3: Comparison of 3D Cell Culture and Organoid Models

Model TypeDescriptionCommon MethodologiesApplications in Pharmacology
Spheroids Self-assembled aggregates of one or more cell types, often derived from cancer cell lines. nih.govScaffold-free methods like low-adhesion plates or hanging drop techniques.Modeling tumor microenvironments, assessing drug penetration and efficacy. nih.govmdpi.com
Scaffold-Based 3D Cultures Cells grown within a natural or synthetic scaffold (e.g., Matrigel®, hydrogels) that mimics the ECM. abcam.comibidi.comEmbedding cells within a liquid matrix that solidifies at incubation temperature.Studying cell-ECM interactions, cell migration, and tissue morphogenesis.
Organoids 3D structures derived from pluripotent or adult stem cells that self-organize to mimic the structure and function of a specific organ. promega.esdrugtargetreview.comStem cells are cultured in a 3D matrix with specific growth factors to guide differentiation.Disease modeling, studying organ development, drug screening, and personalized medicine. drugtargetreview.commdpi.comsanger.ac.uk
Organ-on-a-Chip Microfluidic cell culture devices engineered to simulate the activities and mechanics of an entire organ or organ systems. promega.esCells are cultured in micro-engineered channels that allow for fluid flow and mechanical stimulation.Studying organ-level physiology, drug pharmacokinetics, and toxicity in a dynamic system.

Co-culture Systems for Complex Biological Responses

Co-culture systems involve growing two or more different cell populations together to study their interactions. nih.gov These systems are fundamental for understanding the complex interplay between various cell types within a tissue's microenvironment, which a single-cell-type culture cannot replicate. nih.govcorning.com The interactions between cells in a co-culture are heavily influenced by the experimental setup, which determines the degree of contact and communication between the cell populations. nih.gov

In the context of A-131701, a co-culture system could be used to model the microenvironment of the prostate. For example, prostate smooth muscle cells (which express the α1A-adrenoceptor) could be co-cultured with prostate epithelial cells or fibroblasts to investigate how A-131701's effect on the target cells influences the behavior of neighboring cells through paracrine signaling.

Different co-culture technologies have been developed to facilitate these studies. Transwell® inserts, for instance, use a porous membrane to separate different cell types, allowing them to share the same media and exchange secreted factors without direct contact. corning.com More advanced platforms connect culture wells side-by-side, enabling the study of interactions via shared media while keeping the cell populations physically separate and observable. arb-ls.com These models are critical for exploring the complex biological responses that arise from heterotypic cell-cell interactions within a tissue. nih.gov

Future Directions and Research Gaps for A 131701

Unexplored Target Interactions and Polypharmacology

Current understanding largely centers on A-131701's selective antagonism of the α1A adrenoceptor. tandfonline.comresearchgate.net However, the phenomenon of polypharmacology, where a single molecule interacts with multiple targets, is increasingly recognized as significant in drug action, offering potential advantages in treating complex diseases but also posing challenges related to off-target effects. nih.govnih.govwikipedia.org For A-131701, a key research gap lies in comprehensively mapping its interactions with other biological targets beyond the α1A subtype. Investigating potential interactions with other adrenoceptor subtypes (α1B, α1D, α2) and entirely different protein families could reveal previously unknown mechanisms of action or potential off-target effects. nih.govnih.govguidetoimmunopharmacology.org Advanced screening techniques and computational approaches could be employed to explore this polypharmacological landscape. nih.govresearchgate.net Understanding the full spectrum of A-131701's target interactions is crucial for a complete pharmacological profile and for identifying any therapeutic potential beyond its established use or predicting potential liabilities.

Novel Preclinical Model Development

Preclinical research on A-131701 has historically utilized animal models relevant to benign prostatic hyperplasia to assess its uroselectivity and efficacy. tandfonline.com While these models have been valuable, there is a continuous need for the development and validation of novel preclinical models that can better recapitulate the complexity of human conditions and explore potential applications of A-131701 in other relevant physiological or pathological contexts. duke.eduufl.edu This could include developing improved animal models that more closely mimic specific aspects of α1A adrenoceptor-mediated conditions or utilizing advanced in vitro systems, such as organ-on-a-chip technology or complex co-culture systems, to study cellular and tissue responses to A-131701 in a more controlled and human-relevant environment. duke.edu Such models would be instrumental in investigating unexplored therapeutic areas or understanding subtle mechanisms of action that may not be fully captured by existing models.

Integration of Artificial Intelligence and Machine Learning in A-131701 Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is transforming various fields of scientific research, including drug discovery and development. untertor.chsciopen.comwhiterose.ac.ukresearchgate.netjair.org Integrating AI and ML approaches into A-131701 research holds significant potential to accelerate understanding and identify new research avenues. researchgate.netfrontiersin.org These technologies could be applied to analyze complex datasets generated from preclinical studies, predict potential off-target interactions based on structural data, or identify patient subpopulations that might benefit most from therapies involving α1A adrenoceptor modulation. researchgate.netresearchgate.net Furthermore, AI/ML could aid in optimizing the design of future experiments or in identifying novel biological pathways influenced by A-131701 that warrant further investigation. researchgate.net

Development of Advanced Research Tools and Probes Based on A-131701

The availability of specific and sensitive research tools is fundamental for dissecting the biological roles of a compound and its target. While A-131701 itself serves as a research tool for studying α1A adrenoceptors, the development of advanced probes based on its structure could provide enhanced capabilities for research. arisafety.commetasystems-probes.comoxinst.comhamptonresearch.combio-techne.com This could include the synthesis of fluorescently labeled A-131701 analogs for detailed receptor localization and trafficking studies, or the creation of immobilized forms of A-131701 for affinity purification of interacting proteins. bio-techne.com Developing radiolabeled probes could facilitate in vivo imaging studies to better understand the pharmacokinetics and tissue distribution of compounds targeting the α1A adrenoceptor. frontiersin.org Such advanced tools would enable more in-depth investigations into the nuances of α1A adrenoceptor biology and the interaction of A-131701 with its target.

Q & A

Q. What are the primary pharmacological targets of A-131701, and how were they identified?

A-131701 selectively antagonizes α1A- and α1D-adrenoceptors over α1B subtypes. This selectivity was determined using radioligand binding studies (e.g., [³H]-prazosin displacement in rat vas deferens, spleen, and aorta tissues) and functional bioassays. pA2 values of 8.9–9.0 for α1A in rat vas deferens and 9.1 for α1D in rat aorta confirmed subtype specificity, while weaker activity at α1B (pA2 = 7.9) highlighted its selectivity .

Q. What experimental models were used to evaluate the in vivo efficacy of A-131701?

Key in vivo models included:

  • Isoflurane-anesthetized dogs : Measured antagonism of epinephrine-induced intraurethral pressure (IUP) increases (pseudo-pA2 = 8.17).
  • Spontaneously hypertensive rats : Assessed transient hypotensive effects (log index = 5.33) and selectivity (>600-fold for IUP vs. blood pressure effects).
  • Pentobarbital-anesthetized dogs : Compared potency in blocking phenylephrine-induced IUP (pseudo-pA2 = 8.0) vs. mean arterial blood pressure (pseudo-pA2 = 7.2), demonstrating uroselectivity (>250-fold) .

Q. How does A-131701 compare to existing α1-adrenoceptor antagonists in preclinical studies?

A-131701 showed superior uroselectivity over doxazosin, terazosin, and tamsulosin in dog models. Its transient cardiovascular effects in rats and high pseudo-pA2 values in prostate-specific tissues suggest reduced off-target side effects, making it a promising candidate for benign prostatic hyperplasia (BPH) treatment .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the uroselectivity of α1-adrenoceptor antagonists like A-131701 while minimizing cardiovascular side effects?

  • Step 1 : Use isolated tissue bioassays (e.g., rat vas deferens for α1A, aorta for α1D, spleen for α1B) to quantify subtype selectivity via pA2 values .
  • Step 2 : Conduct parallel in vivo studies in species with similar adrenoceptor distribution (e.g., dogs) to measure functional responses (IUP vs. blood pressure).
  • Step 3 : Calculate selectivity ratios (e.g., AUC0→60 min for hypotensive effects vs. IUP antagonism) to prioritize compounds with >100-fold uroselectivity .

Q. What methodological considerations are critical when reconciling discrepancies between in vitro binding affinities and in vivo functional responses for A-131701?

  • Tissue-specific receptor density : α1A-adrenoceptors dominate in prostate vs. vascular tissues, affecting functional outcomes despite similar binding affinities .
  • Pharmacokinetic factors : Plasma protein binding and tissue penetration may reduce in vivo potency relative to in vitro data.
  • Functional assay design : Use organ bath setups with controlled agonist concentrations to mimic physiological conditions .

Q. How should researchers optimize radioligand binding assays to ensure accurate determination of α1-adrenoceptor subtype selectivity?

  • Receptor preparation : Isolate membranes from tissues expressing homogeneous receptor subtypes (e.g., rat vas deferens for α1A).
  • Controls : Include nonspecific binding wells with excess unlabeled ligand (e.g., 10 μM phentolamine).
  • Data normalization : Express results as % inhibition of specific binding and calculate Ki values using the Cheng-Prusoff equation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in A-131701 studies?

  • Fit sigmoidal curves to dose-response data using nonlinear regression (e.g., GraphPad Prism).
  • Report pseudo-pA2 values for functional antagonism and log indices for selectivity ratios.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare group means in hypertensive rat models .

Methodological Challenges and Solutions

Q. How can researchers address variability in α1-adrenoceptor expression across animal models?

  • Validate receptor subtype expression via RT-PCR or immunohistochemistry before selecting models.
  • Use human prostatic membranes (if available) for translational relevance in binding studies .

Q. What strategies ensure reproducibility in measuring transient cardiovascular effects of A-131701?

  • Standardize anesthesia protocols (e.g., isoflurane vs. pentobarbital) to minimize hemodynamic variability.
  • Use telemetry in conscious animals for continuous blood pressure monitoring without anesthetic interference .

Q. How should conflicting data between binding affinity and functional potency be interpreted?

  • Consider receptor reserve: High-efficacy agonists may require minimal receptor occupancy to elicit responses, masking antagonist potency.
  • Perform Schild analysis to confirm competitive antagonism and rule out non-specific effects .

Data Presentation and Ethics

Q. What guidelines should be followed when presenting large datasets from A-131701 studies?

  • Include raw data in appendices (e.g., dose-response curves, binding isotherms).
  • Summarize processed data (e.g., IC50, pA2) in tables with error margins (SEM/SD) .

Q. How can ethical concerns in animal studies for A-131701 be addressed?

  • Adhere to ARRIVE guidelines for experimental design and reporting.
  • Minimize animal numbers via power analysis and use non-invasive measures (e.g., tail-cuff blood pressure) where possible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.